molecular formula C18H17NO2 B13481199 benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate

benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate

Katalognummer: B13481199
Molekulargewicht: 279.3 g/mol
InChI-Schlüssel: VEXJJIWFSVFFGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, an ethynyl-substituted phenyl group, and a carbamate functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 2-(4-ethynylphenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of benzyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the carbamate group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
  • Benzyl N-[2-(4-methoxyphenyl)ethyl]carbamate
  • Benzyl N-[2-(4-chlorophenyl)ethyl]carbamate

Uniqueness

Benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The ethynyl group can participate in unique chemical reactions, such as cycloaddition and click chemistry, making this compound valuable in synthetic and medicinal chemistry.

Eigenschaften

Molekularformel

C18H17NO2

Molekulargewicht

279.3 g/mol

IUPAC-Name

benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate

InChI

InChI=1S/C18H17NO2/c1-2-15-8-10-16(11-9-15)12-13-19-18(20)21-14-17-6-4-3-5-7-17/h1,3-11H,12-14H2,(H,19,20)

InChI-Schlüssel

VEXJJIWFSVFFGK-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC=C(C=C1)CCNC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.